N-Dodecyl-2-imidodicarbonic acid
Description
N-Dodecyl-2-imidodicarbonic acid is a synthetic organic compound characterized by a dodecyl (C12) alkyl chain attached to an imidodicarbonic acid moiety. The imidodicarbonic acid group consists of a five-membered heterocyclic ring containing two nitrogen atoms and two carboxylic acid (-COOH) groups.
Properties
CAS No. |
113278-15-2 |
|---|---|
Molecular Formula |
C14H27NO4 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
carboxy(dodecyl)carbamic acid |
InChI |
InChI=1S/C14H27NO4/c1-2-3-4-5-6-7-8-9-10-11-12-15(13(16)17)14(18)19/h2-12H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
WKTVSDZEVGXCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-imidodicarbonic acid typically involves the reaction of dodecyl bromide with thiourea in ethanol, followed by the addition of sodium hydroxide. The mixture is refluxed, leading to the formation of the desired compound . This method ensures high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-2-imidodicarbonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-Dodecyl-2-imidodicarbonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and as a component in lysis buffers for cell disruption.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mechanism of Action
The mechanism of action of N-Dodecyl-2-imidodicarbonic acid involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent cell lysis. This is particularly useful in its application as a disinfectant and in cell biology research . The compound targets lipid bilayers and proteins within the membrane, causing structural and functional disruptions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Dodecyl Chains
(a) Dodecylbenzenesulphonic Acid
- Structure : A dodecyl chain linked to a benzenesulphonic acid group (-SO3H) .
- Comparison :
- Functional Group : Sulphonic acid (-SO3H) vs. imidodicarbonic acid (-N-C(COOH)2).
- Acidity : Sulphonic acids are strong acids (pKa ~1–2), whereas imidodicarbonic acid likely exhibits weaker acidity due to carboxylic acid groups (pKa ~4–5).
- Applications : Dodecylbenzenesulphonic acid is widely used in detergents and emulsifiers . N-Dodecyl-2-imidodicarbonic acid’s chelating ability (from carboxylic groups) may suit niche applications like metal ion sequestration.
(b) Dodecyldimethylamine
- Structure : A dodecyl chain bonded to a dimethylamine group (-N(CH3)2) .
- Comparison :
- Functional Group : Tertiary amine vs. heterocyclic carboxylic acid.
- Reactivity : Dodecyldimethylamine acts as a cationic surfactant and catalyst in organic reactions. This compound’s acidic groups may enable anion exchange or pH-dependent solubility.
(c) Dodecyl Methacrylate
Nitrogen-Containing Dodecyl Derivatives
(a) Dodecyl-2-N,N-Dimethylaminopropionate Hydrochloride
- Structure: Dodecyl ester of a dimethylamino-substituted propionic acid, with a hydrochloride counterion .
- Comparison: Functional Groups: Ester and tertiary amine vs. heterocyclic carboxylic acids. Biological Activity: The dimethylaminopropionate derivative is used in drug delivery due to its pH-sensitive amine group . This compound’s dual carboxylic groups may enhance biocompatibility or metal binding.
Data Table: Key Properties of Selected Dodecyl Derivatives
Research Findings and Functional Insights
- Solubility: Dodecyl derivatives with ionic groups (e.g., sulphonic acid, carboxylic acid) exhibit water solubility at low pH, whereas nonpolar variants (e.g., dodecyl methacrylate) are lipid-soluble. This compound’s solubility likely depends on pH due to its carboxylic groups.
- Thermal Stability : Dodecylbenzenesulphonic acid is stable up to 200°C , while imidodicarbonic acid derivatives may decompose at lower temperatures due to labile carboxylic groups.
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